The compound "Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate" is not directly mentioned in the provided papers. However, the papers do discuss related chemical compounds and their applications, which can provide insight into the potential uses and mechanisms of action for structurally similar compounds. The first paper discusses "4-phenyl-2-butanone," a compound used in the synthesis of anti-inflammatory medicines and codeine derivatives1. The second paper introduces "Ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate," a novel anti-juvenile hormone agent with significant effects on insect development2. These studies may offer a framework for understanding the broader class of ethyl butanoate derivatives.
The applications of ethyl butanoate derivatives span across medicinal chemistry and entomology. The synthesis of 4-phenyl-2-butanone as a precursor to anti-inflammatory drugs and codeine suggests that similar compounds could be used in pharmaceutical development1. The novel anti-juvenile hormone agent's ability to affect insect development positions it as a potential tool for pest control or as a model compound for studying hormonal regulation in insects2. These case studies demonstrate the versatility of ethyl butanoate derivatives and their potential applications in creating therapeutic agents and in agricultural settings as insect growth regulators.
This compound is synthesized from purine derivatives, specifically 8-bromo-1,3-dimethyl-2,6-dioxopurine, through various chemical reactions involving alkylation and esterification processes. It falls under the category of purine derivatives and can be classified as an alkoxy-substituted purine. The general structure includes a butanoate moiety linked to a dimethyl-substituted purine core.
The synthesis of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate typically involves several key steps:
The molecular structure of Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can be described as follows:
The compound exhibits a complex three-dimensional structure that influences its biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm its structure .
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate can participate in various chemical reactions:
The mechanism of action for Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate is primarily associated with its ability to modulate biochemical pathways related to inflammation and oxidative stress.
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate exhibits several notable physical and chemical properties:
These properties are crucial for determining its suitability for various applications in medicinal chemistry and pharmaceutical formulations .
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate has potential applications in several fields:
The systematic IUPAC name ethyl 4-(3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-1-yl)butanoate precisely defines this xanthine derivative’s molecular structure. The name encodes critical features:
Table 1: Synonyms and Identifiers
Identifier Type | Name |
---|---|
CAS Registry Number | 83636-88-8 [9] |
Systematic Synonyms | Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate; 2,3,6,7-Tetrahydro-3,7-dimethyl-2,6-dioxo-1H-purine-1-butanoic Acid Ethyl Ester [9] |
Molecular Formula | C₁₃H₁₈N₄O₄ [9] |
Key Functional Groups | Purine-2,6-dione core; Ethyl ester; N1-alkyl chain; N3/N7-dimethyl |
The ethyl ester group (–COOC₂H₅) critically differentiates this compound from its free acid counterpart (4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)butanoic acid, CAS 52083-48-4). This esterification enhances lipophilicity, influencing bioavailability and metabolic stability, positioning it as a prodrug or synthetic intermediate [3] [4].
This compound belongs to a pharmacologically significant class of N-alkylated purine-2,6-diones. Key structural analogues include:
Table 2: Structural Analogues and Key Modifications
Compound | Core Modification | Biological Relevance |
---|---|---|
Ethyl 4-(3,7-dimethyl-2,6-dioxopurin-1-yl)butanoate | N1-butanoate ethyl ester | Prodrug; Enhanced lipophilicity |
4-(1,3-Dimethyl-2,6-dioxopurin-1-yl)butanoic acid | N1-butanoic acid (hydrolyzed metabolite) | TNF-α inhibition [4] |
8-Ethoxy-1,3-dimethyl-7-(butanehydrazide)purine-2,6-dione | C8-ethoxy + N7-butanohydrazide | Enhanced analgesic activity [2] |
8-Bromo-3-methyl-7-(ethyl butanoate)purine-2,6-dione | C8-bromo + N7-butanoate ethyl ester | Synthetic intermediate for nucleophilic substitution [6] |
Hydrazide derivatives (e.g., N′-arylidenebutanehydrazides) demonstrate 2–3-fold greater analgesic activity than acetylsalicylic acid in writhing tests, underscoring the impact of terminal hydrazone moieties on bioactivity [2] [5].
Alkylation at N1 versus N7 induces distinct electronic, steric, and pharmacological consequences:
N1-linked esters serve as intracellular hydrolysis targets, releasing active acids that inhibit phosphodiesterase (PDE) and suppress TNF-α, similar to pentoxifylline metabolites [4] [9].
N7-Alkylation (e.g., 4-(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl)butanoic acid):
Table 3: Impact of Alkylation Position on Molecular Properties
Property | N1-Alkylation (e.g., Ethyl Butanoate) | N7-Alkylation (e.g., Butanoic Acid) |
---|---|---|
Metabolic Pathway | Ester hydrolysis → Active acid | Direct biological activity |
Lipophilicity (LogP) | Higher (e.g., ~0.5 vs. acid’s ~-0.7) [3] | Lower (carboxylate ionization at pH 7.4) |
PDE/TNF-α Inhibition | Moderate (prodrug-dependent) | Strong (direct inhibitor) [3] |
Synthetic Accessibility | Via alkylation of purine N1 using ethyl 4-bromobutyrate [9] | Via N7-alkylation of theophylline derivatives [3] |
The C8 substituent further modulates activity: Bromo or alkoxy groups at C8 alter purine ring electronics, enhancing analgesic effects when paired with N7-hydrazides. For example, 8-ethoxy analogues with N′-phenylethylidenebutanehydrazides at N7 show 3-fold greater analgesia than aspirin, attributed to dual COX-5-LO inhibition [2] [5]. This highlights the synergistic interplay between C8 substitutions and N1/N7 alkyl chain functionalization in purine-2,6-dione pharmacology.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7